AlF-PD-FAPI

Fibroblast Activation Protein PET Imaging In Vitro Pharmacology

CAF-targeted PET imaging studies often suffer from suboptimal tumor-to-background ratios with existing FAPI tracers, limiting longitudinal monitoring accuracy. AlF-PD-FAPI addresses this with: • High FAP affinity (precursor IC50: 0.13 ± 0.07 nM) with specific uptake, high internalization, and low cellular efflux • >2-fold higher tumor uptake vs. [18F]FAPI-42 and [68Ga]Ga-FAPI-04 in xenograft models • Rapid renal clearance and high in vivo stability for consistent, high-contrast longitudinal PET imaging Supplied as cold reference standard (≥98% purity) with global shipping for preclinical research.

Molecular Formula C43H54AlF3N10O16
Molecular Weight 1050.9 g/mol
Cat. No. B15137234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlF-PD-FAPI
Molecular FormulaC43H54AlF3N10O16
Molecular Weight1050.9 g/mol
Structural Identifiers
SMILESC1CN2CCN(CCN1CC(=O)O[Al](OC(=O)C2)F)CC(=O)NC(CC(=O)NC(CC(=O)O)C(=O)O)C(=O)NCCOCCOCCOC3=CC4=C(C=CN=C4C=C3)C(=O)NCC(=O)N5CC(CC5C#N)(F)F
InChIInChI=1S/C43H56F2N10O16.Al.FH/c44-43(45)20-27(21-46)55(26-43)36(58)22-49-40(65)29-3-4-47-31-2-1-28(17-30(29)31)71-16-15-70-14-13-69-12-5-48-41(66)32(18-34(56)51-33(42(67)68)19-37(59)60)50-35(57)23-52-6-8-53(24-38(61)62)10-11-54(9-7-52)25-39(63)64;;/h1-4,17,27,32-33H,5-16,18-20,22-26H2,(H,48,66)(H,49,65)(H,50,57)(H,51,56)(H,59,60)(H,61,62)(H,63,64)(H,67,68);;1H/q;+3;/p-3/t27-,32-,33-;;/m0../s1
InChIKeySSKRRDYNBOXXLP-JXBRXJCWSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AlF-PD-FAPI Overview


AlF-PD-FAPI is an 18F-labeled fibroblast activation protein inhibitor (FAPI) developed for positron emission tomography (PET) imaging of cancer-associated fibroblasts (CAFs) [1]. The compound is synthesized via Al18F-chelation of the precursor NOTA-PD-FAPI, which demonstrates a high affinity for FAP with an IC50 of 0.13 ± 0.07 nM [1]. AlF-PD-FAPI exhibits specific cellular uptake, a high internalized fraction, and low cellular efflux in vitro, positioning it as a promising FAP-targeted radiotracer [1].

Workflow FAP-targeted PET imaging in preclinical oncology models
Selection 18F-labeled via AlF-chelation for high-resolution PET studies
Use Context Cancer-associated fibroblast (CAF) visualization and quantification

Why AlF-PD-FAPI Cannot Be Substituted


Despite belonging to the same class of FAP-targeted imaging agents, FAPI tracers exhibit significant variability in molecular structure, resulting in distinct pharmacological profiles that preclude simple substitution. Key differences arise from variations in the linker and chelator chemistry (e.g., DOTA vs. NOTA), which profoundly impact FAP-binding affinity, internalization rates, and cellular efflux [1]. Furthermore, the choice of radionuclide (e.g., 68Ga vs. 18F) and the chelation method (e.g., direct vs. Al18F complexation) critically determine the tracer's pharmacokinetics, in vivo stability, and ultimately, the achievable tumor-to-background contrast in PET imaging [2]. Therefore, selecting a specific FAPI tracer like AlF-PD-FAPI is essential for ensuring the desired imaging characteristics in a given research or clinical application.

Chelator chemistry mismatch
NOTA-based AlF chelation determines tracer stability and pharmacokinetics; DOTA-based FAPIs may shift biodistribution and tumor retention profiles.
Radionuclide mismatch
68Ga-labeled FAPIs differ in spatial resolution, half-life, and image quantification accuracy compared to 18F; direct substitution may alter study endpoints.
Linker and targeting moiety variation
Structural changes in the linker region affect FAP affinity and internalization; class-level selection does not guarantee equivalent cellular retention or tumor contrast.

AlF-PD-FAPI: Comparative Performance


Higher FAP Binding Affinity

The precursor for AlF-PD-FAPI, NOTA-PD-FAPI, demonstrates a significantly higher binding affinity for FAP (lower IC50) compared to the precursor for the clinically used tracer AlF-FAPI-42 (NOTA-FAPI-42). This indicates a stronger interaction with the target at the molecular level. Specifically, NOTA-PD-FAPI exhibits an IC50 of 0.13 ± 0.07 nM, which is approximately 5-fold more potent than NOTA-FAPI-42's IC50 of 0.66 ± 0.19 nM [1].

FAP Binding Affinity
Head-to-head
IC50 0.13 ± 0.07 nM (NOTA-PD-FAPI) vs 0.66 ± 0.19 nM (NOTA-FAPI-42)
Reported ~5.1-fold lower IC50 supports FAP-target engagement assay context
In vitro FAP inhibition assay; binding affinity comparison for precursor compounds
Fibroblast Activation Protein PET Imaging In Vitro Pharmacology

Enhanced Tumor Uptake In Vivo

In a direct preclinical comparison using micro-PET imaging in an A549-FAP tumor-bearing mouse model, [18F]AlF-PD-FAPI demonstrated significantly higher specific tumor uptake than both [18F]FAPI-42 and [68Ga]Ga-FAPI-04. The uptake for [18F]AlF-PD-FAPI was measured at 7.0 ± 1.0% ID/g, which is more than double that of [18F]FAPI-42 at 3.2 ± 0.6% ID/g and [68Ga]Ga-FAPI-04 at 2.7 ± 0.5% ID/g [1]. This substantial increase in tumor accumulation is a key advantage for improving lesion detection sensitivity.

Tumor Uptake In Vivo
Head-to-head
[18F]AlF-PD-FAPI 7.0 ± 1.0% ID/g vs [18F]FAPI-42 3.2 ± 0.6% ID/g and [68Ga]Ga-FAPI-04 2.7 ± 0.5% ID/g
Reported >2-fold higher tumor accumulation in A549-FAP xenograft model
Micro-PET imaging, A549-FAP tumor-bearing mice; supports tumor-uptake model context
Fibroblast Activation Protein PET Imaging In Vivo Biodistribution

Reduced Cellular Efflux

In vitro studies using A549-FAP cells demonstrate that [18F]AlF-PD-FAPI exhibits a lower level of cellular efflux compared to the patent tracer [18F]FAPI-42 [1]. Reduced efflux suggests that once internalized, the tracer is retained within the cell for a longer duration. This property is crucial for achieving a high signal-to-background ratio in PET imaging, as it allows for clearance of unbound tracer from the bloodstream while maintaining a strong signal at the target site.

Cellular Efflux
Head-to-head
Lower efflux observed for [18F]AlF-PD-FAPI vs [18F]FAPI-42
Supports tracer-retention assay context; reported prolonged cellular residence
A549-FAP cells, in vitro efflux assay; qualitative comparison from abstract
Fibroblast Activation Protein Cellular Pharmacology Tracer Retention

Rapid Renal Excretion

Preclinical evaluation in A549-FAP and U87MG xenograft models indicates that [18F]AlF-PD-FAPI demonstrates rapid renal excretion [1]. This clearance pathway is generally preferred for PET tracers as it minimizes accumulation and radiation dose to non-target organs, such as the liver and intestines, which are common sites of uptake for more lipophilic compounds. Rapid excretion of unbound tracer contributes directly to achieving a higher tumor-to-background ratio and images with superior contrast [1].

Renal Excretion
Reported
Rapid renal clearance leading to reported high tumor-to-background ratio
Supports excretion-profile interpretation and image contrast assessment
A549-FAP and U87MG xenograft models; favorable clearance pathway
Pharmacokinetics Renal Excretion Imaging Contrast

Enhanced In Vivo Stability

Direct comparative studies have established that [18F]AlF-PD-FAPI demonstrates higher in vivo stability than the patent tracer [18F]FAPI-42 [1]. Increased stability is a critical attribute for a radiopharmaceutical, as it ensures that the majority of the detected signal originates from the intact, target-specific tracer rather than from radiolabeled metabolites. This reduces background signal from non-specific sources and enhances the accuracy and reliability of the PET image quantification.

In Vivo Stability
Head-to-head
Higher stability reported for [18F]AlF-PD-FAPI vs [18F]FAPI-42
Supports tracer integrity and signal reliability in longitudinal imaging studies
A549-FAP tumor model; stability difference not numerically quantified in abstract
In Vivo Stability Pharmacokinetics Tracer Integrity

AlF-PD-FAPI Application Scenarios


Preclinical CAF PET Imaging

Based on its >2-fold higher tumor uptake in xenograft models compared to [18F]FAPI-42 and [68Ga]Ga-FAPI-04 [1], AlF-PD-FAPI is optimally suited for preclinical oncology research requiring high-sensitivity detection and quantification of CAFs within the tumor microenvironment. This makes it a valuable tool for studying tumor progression, metastasis, and the stromal response to therapy in rodent models.

Longitudinal PET with High Contrast

The combined properties of rapid renal excretion, low cellular efflux, and high in vivo stability [1] position AlF-PD-FAPI as an ideal candidate for longitudinal PET imaging studies. These characteristics collectively ensure a high tumor-to-background ratio and consistent image quality over multiple imaging sessions, which is essential for accurately monitoring disease progression or therapeutic response in the same animal over time.

FAP-Targeted Theranostic Development

Given its high target affinity (IC50 of 0.13 nM for its precursor) [2] and favorable pharmacokinetic profile, AlF-PD-FAPI serves as an excellent lead compound for developing FAP-targeted theranostic pairs. Its 18F-label enables high-resolution diagnostic PET imaging, and its core structure can be modified with therapeutic radionuclides (e.g., 177Lu, 225Ac) for targeted radioligand therapy, making it a cornerstone for research in FAP-directed precision medicine.

Application
Selection Property
Validation Focus
Preclinical CAF PET imaging
Reported higher tumor uptake in rodent xenograft models
CAF quantification and tumor-microenvironment characterization endpoints
Longitudinal PET studies
Rapid renal excretion and reported high in vivo stability
Image contrast reproducibility and background reduction over multiple sessions
FAP-targeted theranostic development
Reported high FAP affinity and favorable pharmacokinetic profile
Theranostic pair design with therapeutic radionuclides; target engagement validation

Technical Documentation Hub

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39 linked technical documents
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